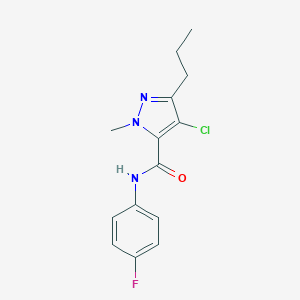
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a crucial regulator of T-cell activation, and its inhibition has shown promising results in the treatment of autoimmune diseases and transplant rejection.
作用機序
The mechanism of action of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the inhibition of the PKCθ enzyme. PKCθ is a crucial regulator of T-cell activation, and its inhibition leads to the suppression of T-cell activation and cytokine production. The compound selectively inhibits PKCθ over other isoforms of PKC, which makes it a promising therapeutic agent for autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have been extensively studied. The compound has been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. It has also been shown to reduce the infiltration of immune cells into the affected tissues in animal models of autoimmune diseases. The compound has a good safety profile and does not cause significant toxicity in animal models.
実験室実験の利点と制限
The advantages of using 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments are its high selectivity for PKCθ, its potency in inhibiting T-cell activation, and its good safety profile. The compound can be used in various animal models of autoimmune diseases and transplant rejection to study its efficacy and mechanism of action. However, the limitations of using this compound in lab experiments are its high cost and the need for specialized equipment and expertise for its synthesis and purification.
将来の方向性
The future directions for research on 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide include:
1. Clinical trials to test the efficacy and safety of the compound in humans with autoimmune diseases and transplant rejection.
2. Development of more potent and selective inhibitors of PKCθ for the treatment of autoimmune diseases and transplant rejection.
3. Studies to investigate the long-term effects of the compound on the immune system and other physiological processes.
4. Investigation of the role of PKCθ in other diseases, such as cancer and infectious diseases, and the potential use of PKCθ inhibitors in their treatment.
5. Development of new methods for the synthesis and purification of the compound to reduce its cost and increase its availability for research and clinical use.
Conclusion:
In conclusion, 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a promising therapeutic agent for the treatment of autoimmune diseases and transplant rejection. Its selective inhibition of PKCθ and its ability to suppress T-cell activation make it a potential alternative to current immunosuppressive therapies. Further research is needed to fully understand the mechanism of action and long-term effects of the compound and to develop more potent and selective inhibitors of PKCθ.
合成法
The synthesis of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 1-methyl-3-propyl-1H-pyrazol-5-amine in the presence of acetic anhydride and pyridine to yield the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product have been optimized.
科学的研究の応用
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of T-cells, which play a crucial role in the pathogenesis of autoimmune diseases and transplant rejection. The compound has been tested in various animal models of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes, and has shown promising results in reducing the severity of the diseases. It has also been tested in preclinical models of transplant rejection and has shown efficacy in preventing graft rejection.
特性
製品名 |
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C14H15ClFN3O |
分子量 |
295.74 g/mol |
IUPAC名 |
4-chloro-N-(4-fluorophenyl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15ClFN3O/c1-3-4-11-12(15)13(19(2)18-11)14(20)17-10-7-5-9(16)6-8-10/h5-8H,3-4H2,1-2H3,(H,17,20) |
InChIキー |
LJMXHJSUXDRHIG-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)F)C |
正規SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
![6-(3,4-Dimethoxybenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287568.png)
![Methyl 4-{[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287569.png)